Navigating the Benzofuran Scaffold: A Technical Guide to CAS 3710-50-7 and the Structurally Related 5-Methoxy-3-methylbenzofuran
Navigating the Benzofuran Scaffold: A Technical Guide to CAS 3710-50-7 and the Structurally Related 5-Methoxy-3-methylbenzofuran
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Chemical Identity
In the landscape of chemical synthesis and drug discovery, precise identification of molecules is paramount. This guide addresses the chemical entity associated with CAS number 3710-50-7 . It is crucial to note a common point of confusion: while the name 5-Methoxy-3-methylbenzofuran is sometimes erroneously associated with this CAS number, the authoritative Chemical Abstracts Service registry definitively assigns CAS 3710-50-7 to the compound Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate .
This guide will primarily focus on the properties and synthesis of the correct compound, Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Recognizing the potential for user interest in the similarly named compound, a comprehensive section on 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1) is also included.
The benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antiviral, antifungal, anti-inflammatory, and neuroprotective agents.[1][3][4] This guide serves as a technical resource for researchers looking to understand and utilize these specific benzofuran derivatives in their work.
Part 1: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 3710-50-7)
This compound is a substituted benzofuran carrying an ethyl ester at the 2-position, a methyl group at the 3-position, and a methoxy group at the 5-position. These substitutions significantly influence the molecule's electronic properties and steric profile, making it a valuable intermediate for further chemical elaboration.
Core Properties and Specifications
Below is a summary of the key identifiers and physical properties for Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 3710-50-7 | [5] |
| Molecular Formula | C₁₃H₁₄O₄ | [5] |
| Molecular Weight | 234.25 g/mol | [5] |
| IUPAC Name | ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | [5] |
| Synonyms | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester | N/A |
| Canonical SMILES | CCOC(=O)C1=C(C)C2=CC(OC)=CC=C2O1 | [5] |
| InChI Key | DAETWRKPSJXAJB-UHFFFAOYSA-N | [5] |
Molecular Structure
The structure of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, featuring the core benzofuran ring system with its substituents, is depicted below.
Caption: Structure of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.
Synthesis Protocol
Reaction Scheme:
Caption: Proposed synthesis of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of p-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
The Pechmann condensation is a classic and efficient method for the synthesis of coumarins, which can be readily converted to benzofurans.
-
Sulfuric acid acts as a catalyst for both the initial condensation and the subsequent cyclization to form the benzofuran ring.
-
The use of TLC is crucial for monitoring the reaction to ensure complete consumption of the starting materials and to prevent the formation of by-products.
Spectral Data Insights
Detailed spectral data for Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is not available in the public domain. However, based on the structure and data from closely related analogs, the following spectral characteristics can be anticipated.[7][8]
-
¹H NMR: Expect signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester group, and a singlet for the methyl group at the 3-position.
-
¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, the carbons of the ethyl group, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M+) should be observable, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments from the benzofuran core.
Reactivity and Applications in Drug Development
The functional groups on Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate offer several avenues for chemical modification:
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.
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Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for the introduction of additional functional groups.
-
Side-Chain Modification: The methyl group at the 3-position can potentially be functionalized, although this is generally less reactive than the other positions.
The potential applications of this molecule in drug development are broad, given the established biological activities of the benzofuran scaffold. It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.
Part 2: 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1)
This section details the properties of 5-Methoxy-3-methylbenzofuran, the compound that corresponds to the chemical name in the user's original query.
Core Properties and Specifications
| Property | Value | Source(s) |
| CAS Number | 7182-30-1 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | N/A |
| IUPAC Name | 5-methoxy-3-methyl-1-benzofuran | |
| Synonyms | 5-methoxy-3-methyl-benzofuran | |
| Physical Form | Solid or semi-solid or liquid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Molecular Structure
Caption: Structure of 5-Methoxy-3-methylbenzofuran.
Synthesis Outline
A plausible synthetic route to 5-Methoxy-3-methylbenzofuran involves the methylation of 3-methyl-benzofuran-5-ol.[9]
Reaction Scheme:
Caption: Synthesis of 5-Methoxy-3-methylbenzofuran.
Methodology Overview:
This reaction is a standard Williamson ether synthesis where the hydroxyl group of 3-methyl-benzofuran-5-ol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack the methyl iodide, forming the methoxy ether.
Safety and Handling
According to the Globally Harmonized System (GHS), 5-Methoxy-3-methylbenzofuran is associated with the following hazards:
-
Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 3710-50-7) and the related compound 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1). By clarifying the correct association between the CAS number and chemical structure, this document serves as a reliable resource for researchers. The benzofuran scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and a thorough understanding of the properties and synthesis of its derivatives is essential for advancing research in medicinal chemistry and drug development.
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